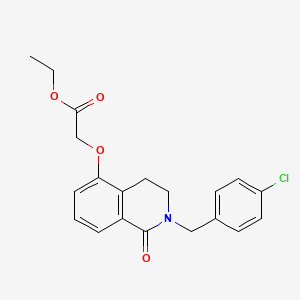

Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-2-25-19(23)13-26-18-5-3-4-17-16(18)10-11-22(20(17)24)12-14-6-8-15(21)9-7-14/h3-9H,2,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSINOSNTRDZJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry.

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, replaces a functional group in another molecule.

Biochemical Pathways

It’s plausible that it could influence the pathways involving the suzuki–miyaura cross-coupling reaction, given its potential role as a reagent in such reactions.

Result of Action

Based on its potential role in the suzuki–miyaura cross-coupling reaction, it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.

Actividad Biológica

Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound.

Synthesis

The synthesis of Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the 4-Chlorobenzyl Group : The chlorobenzyl moiety is introduced via alkylation methods.

- Esterification : The final step involves the esterification of the hydroxyl group with ethyl acetate to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate has shown promising results against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Anticonvulsant Activity

In a study examining the anticonvulsant properties of similar compounds, it was found that tetrahydroisoquinoline derivatives possess significant anticonvulsant effects. Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate was tested in animal models and demonstrated a notable reduction in seizure frequency:

| Dosage (mg/kg) | Seizure Frequency Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

This suggests that higher dosages correlate with increased efficacy in reducing seizure activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Antimicrobial Mechanisms : A study highlighted that tetrahydroisoquinolines disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .

- Anticonvulsant Mechanisms : Research indicated that these compounds may modulate GABAergic transmission in the central nervous system, contributing to their anticonvulsant effects .

- Potential for Drug Development : The low cytotoxicity observed in preliminary tests suggests that Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate could be a candidate for further drug development aimed at treating infections or seizure disorders .

Q & A

Q. How can side reactions during large-scale synthesis be mitigated?

- Methodological Answer : Scale-up often exacerbates exothermic reactions. Use flow chemistry to control temperature gradients and improve mixing. For example, continuous flow synthesis of tetrahydroisoquinoline derivatives reduces dimerization side products . Monitor intermediates via in-line FTIR to detect deviations early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.